molecular formula C19H15N3O3S2 B2484828 4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide CAS No. 692260-12-1

4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide

Cat. No.: B2484828
CAS No.: 692260-12-1
M. Wt: 397.47
InChI Key: WJJFWEQXRULRQN-UHFFFAOYSA-N
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Description

4-methyl-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienoquinoline moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide typically involves multi-step organic reactions. One common method includes the reaction of thieno[2,3-b]quinoline derivatives with benzenesulfonohydrazide under specific conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonohydrazide moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines .

Scientific Research Applications

4-methyl-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide
  • 4-methyl-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonamide
  • 4-methyl-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonylhydrazine

Uniqueness

What sets 4-methyl-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide apart is its unique combination of the thienoquinoline and benzenesulfonohydrazide moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-(4-methylphenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-12-6-8-15(9-7-12)27(24,25)22-21-18(23)17-11-14-10-13-4-2-3-5-16(13)20-19(14)26-17/h2-11,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJFWEQXRULRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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